molecular formula C9H10ClNO B8736191 2-Amino-1-(4-chlorophenyl)propan-1-one

2-Amino-1-(4-chlorophenyl)propan-1-one

Cat. No.: B8736191
M. Wt: 183.63 g/mol
InChI Key: PWNZKQBNTIOCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-chlorophenyl)propan-1-one is a substituted cathinone derivative characterized by a ketone group at the β-position and a primary amine at the α-carbon of the propane chain, with a 4-chlorophenyl substituent at the carbonyl group. This structural framework places it within the broader class of synthetic cathinones, which are known for their stimulant and psychoactive properties.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-amino-1-(4-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H10ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,11H2,1H3

InChI Key

PWNZKQBNTIOCAT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs of 2-Amino-1-(4-chlorophenyl)propan-1-one, highlighting substituent variations and their implications:

Compound Name Substituent Modifications Pharmacological/Physicochemical Implications Source
2-(Butylamino)-1-(4-chlorophenyl)propan-1-one Replacement of primary amine with butylamino Increased lipophilicity (higher logP), prolonged half-life; associated with stimulant effects in forensic samples
1-(4-Chlorophenyl)-2-(methylamino)propan-1-one Methylamino group at α-carbon Enhanced metabolic stability; potential for CNS stimulation
2-Amino-1-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-one Piperazine ring at 4-position of phenyl Altered receptor binding (e.g., serotonin/dopamine modulation); increased molecular weight reduces BBB penetration
4-Chloro-N-butylcathinone N-butyl group on amine Higher abuse potential due to enhanced dopamine reuptake inhibition

Pharmacological Activity Trends

  • Amino Group Modifications: Substitution of the primary amine with alkyl groups (e.g., methyl, butyl) enhances lipophilicity and bioavailability but may reduce selectivity for monoamine transporters, increasing side effects .
  • Chlorophenyl Position: The 4-chloro substitution (vs.
  • Piperazine Derivatives: Compounds such as 2-Amino-1-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-one exhibit altered pharmacokinetics due to the piperazine moiety, which may confer affinity for 5-HT2A receptors, a target in antipsychotic drug design .

Physicochemical Properties

  • Molecular Weight and Solubility : The parent compound (MW: 197.6 g/mol) has lower solubility in aqueous media compared to piperazine derivatives (e.g., compound 13 in , MW: 268.12 g/mol) due to the absence of polar heterocyclic groups .
  • LogP: The logP of this compound is estimated at ~1.5, while butylamino analogs (e.g., 2-(butylamino)-1-(4-chlorophenyl)propan-1-one) exhibit logP values >2.5, correlating with increased tissue distribution .

Research Findings and Forensic Relevance

  • Forensic Detection: 2-(Butylamino)-1-(4-chlorophenyl)propan-1-one and 4-Chloro-N-butylcathinone were identified in two samples analyzed by the Tokyo Metropolitan Institute of Public Health (2019), underscoring their emergence as designer drugs .
  • Therapeutic Potential: Piperazine-containing analogs (e.g., compound 13 in ) demonstrate >99% purity in synthesis, suggesting utility in medicinal chemistry for antiseizure or antinociceptive applications .
  • Combination Use: EMCDDA reports highlight the co-occurrence of this compound analogs with other cathinones (e.g., 3-MMC), indicating synergistic or additive effects in illicit formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.